
H-Glu-OMe
Overview
Description
H-Glu-OMe, or the methyl ester of glutamic acid, is a derivative of the amino acid glutamic acid. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of glutamic acid and its derivatives, which can be extrapolated to understand this compound. Glutamic acid is a key amino acid in various biological processes, including protein synthesis and neurotransmission .
Synthesis Analysis
The synthesis of glutamic acid derivatives, such as this compound, typically involves the esterification of the carboxyl group of glutamic acid. Although the papers do not describe the synthesis of this compound specifically, they do mention the use of hydrogen peroxide as an oxidant to convert glucose to gluconic acid , which is a reaction that involves the transformation of a hydroxyl group to a carboxyl group. This reaction could potentially be adapted for the synthesis of glutamic acid derivatives by oxidizing the side chain carboxyl group.
Molecular Structure Analysis
The molecular structure of glutamic acid derivatives, including this compound, is characterized by the presence of an amino group and a carboxyl group (or its ester). The paper on the refined atomic model of glutamine synthetase provides detailed information on the coordination of glutamic acid residues within the active site of the enzyme, highlighting the importance of these functional groups in biological interactions .
Chemical Reactions Analysis
Glutamic acid and its derivatives are involved in various chemical reactions in biological systems. For instance, glutamic acid residues in enzymes participate in the coordination of metal ions, as seen in the active site of glutamine synthetase . The reactivity of the carboxyl or ester group in this compound would be similar, allowing it to engage in reactions pertinent to esterification or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The ester group would make it more hydrophobic than glutamic acid, affecting its solubility and interaction with other molecules. The papers do not provide specific data on this compound, but the properties of glutamic acid and its role in protein structure and function are well documented . The interaction between glutamic acid residues and other amino acids, such as phenylalanine, can stabilize protein structures like alpha-helices .
Scientific Research Applications
1. Cancer Treatment and Management
- Glutamine, a derivative of H-Glu-OMe, has been studied for its efficacy in preventing and alleviating radiation-induced oral mucositis (OM) among patients with head and neck cancer. A systematic review and meta‐analysis found that while glutamine did not significantly alter the incidence and onset of radiation-induced OM, it notably reduced the severity of OM. This was evidenced by a decrease in severe OM, mean maximal OM grade score, analgesic opioid use, nasogastric tube feeding, and therapy interruptions (Alsubaie et al., 2021).
2. Diabetes and Metabolic Disorders
- In diabetes research, hydrogen (H2), related to this compound, has been shown to promote glucose uptake into skeletal muscle. A study on various diabetic mouse models demonstrated that H2 promoted 2-[14C]-deoxy-D-glucose uptake into C2C12 cells, indicating its potential as a novel therapeutic alternative for type 1 diabetes mellitus (Amitani et al., 2013).
3. Obesity and Nutrition Research
- This compound derivatives, specifically glucose transporters like Glut4, have been implicated in studies examining obesity and metabolism. A study on the effects of a high-fat diet on glucose and lipid storage in skeletal muscle of obesity‐prone and obesity‐resistant rats found significant differences in Glut4 levels and other metabolic markers, suggesting a role in susceptibility to obesity (Allerton et al., 2013).
4. Neurological Disorders
- GLUT1 deficiency syndrome (GLUT1DS), which involves mutations in the GLUT1 gene, a relative of this compound, is a notable subject in neurological research. Patients with this condition present with early-onset epilepsy, developmental delay, and a complex movement disorder, highlighting the critical role of glucose transporters in brain function and disease (Klepper & Leiendecker, 2007).
Mechanism of Action
Target of Action
H-Glu-OMe, a derivative of glutamic acid , is primarily targeted towards the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, making this compound a key player in these processes.
Mode of Action
This compound interacts with its targets by influencing the secretion of anabolic hormones . It also aids in the supply of fuel during exercise, enhances mental performance during stress-related tasks, and helps prevent exercise-induced muscle damage .
Biochemical Pathways
This compound is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism has been recognized for its important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the enhancement of physical, mental, and physiological activities . By influencing the secretion of anabolic hormones and supplying fuel during exercise, this compound can enhance physical performance. It also improves mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .
properties
IUPAC Name |
(4S)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331497 | |
| Record name | H-Glu-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6384-08-3 | |
| Record name | H-Glu-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic Acid 1-Methyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



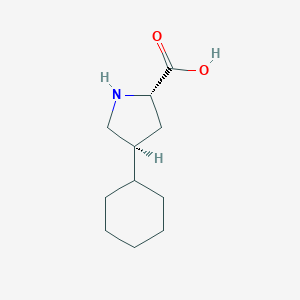
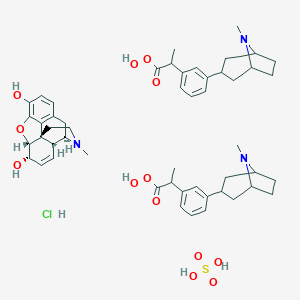
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
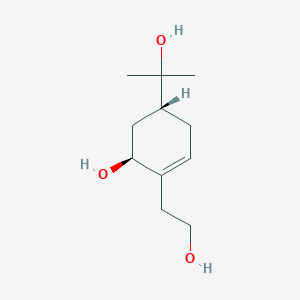
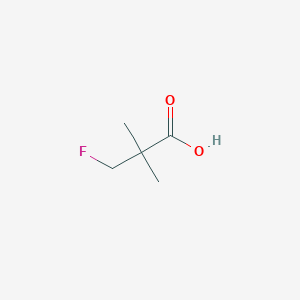
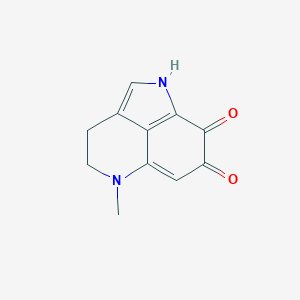
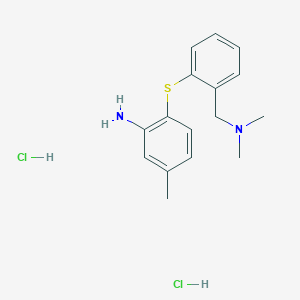
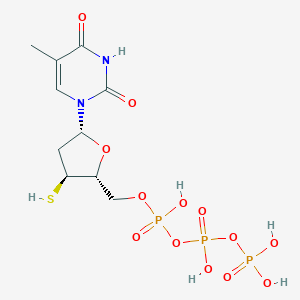
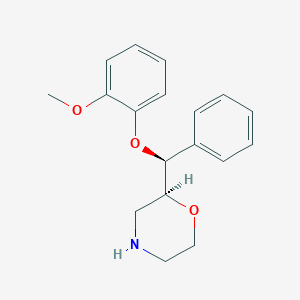
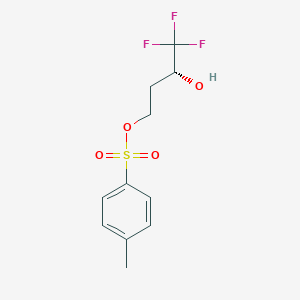
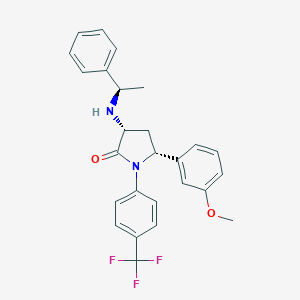
![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)
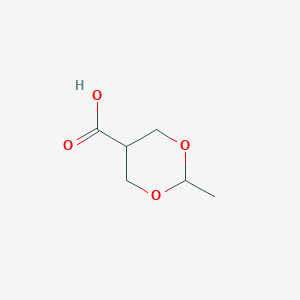
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)